Notoginsenoside S is a dammarane-type saponin found in the rhizomes of the plant Panax notoginseng. [] Dammarane-type saponins are a class of chemical compounds characterized by their four-ring steroid-like structure and the presence of sugar molecules attached to this structure. Panax notoginseng, commonly known as notoginseng or Sanqi, is a traditional Chinese medicinal herb used for its various pharmacological properties. []
Notoginsenoside S is often found in conjunction with other saponins, such as notoginsenoside T, ginsenosides (e.g., ginsenoside Rh4, Rh1, Re, Rd), and other notoginsenosides. [] These compounds often exhibit synergistic effects, contributing to the overall pharmacological activity of Panax notoginseng extracts.
Notoginsenoside S is classified as a triterpenoid saponin. It is primarily extracted from the roots of Panax notoginseng, which is widely used in traditional Chinese medicine for its various health benefits. The plant is known for its rich composition of ginsenosides, among which Notoginsenoside S is one of the notable components due to its pharmacological activities .
The biosynthesis of Notoginsenoside S occurs through complex metabolic pathways involving several key enzymes. These pathways include:
Key enzymes involved in the synthesis include:
Recent studies have shown that the application of exogenous methyl jasmonate can enhance the accumulation of Notoginsenoside S by upregulating the expression of genes associated with these biosynthetic pathways .
The molecular structure of Notoginsenoside S consists of a dammarane-type skeleton typical of many ginsenosides. It features multiple hydroxyl groups and sugar moieties attached at specific carbon positions, which contribute to its biological activity. The precise molecular formula and structure elucidation are essential for understanding its pharmacological properties.
Notoginsenoside S participates in various chemical reactions typical for saponins, including glycosylation and hydrolysis. The glycosylation reactions involve the transfer of sugar moieties to aglycone structures, which can significantly alter the solubility and bioactivity of the compound. Hydrolysis can occur under acidic or enzymatic conditions, leading to the release of aglycone forms that may exhibit different pharmacological activities .
The mechanism of action of Notoginsenoside S involves several pathways:
These actions are mediated through interactions with specific cellular signaling pathways, enhancing cell survival and function under stress conditions.
Notoginsenoside S exhibits distinct physical and chemical properties:
These properties are crucial for determining appropriate extraction methods and formulations for therapeutic applications.
Notoginsenoside S has several scientific applications:
Panax notoginseng (Burk.) F.H. Chen, known as Sanqi or Tianqi, has been integral to Traditional Chinese Medicine (TCM) for over 400 years. Historically documented in Li Shizhen’s Compendium of Materia Medica (1578), it was classified under both hemostatic (止血) and blood-activating (活血) categories—a paradoxical designation resolved by its context-dependent effects. The herb aligns with TCM’s yin-yang paradigm: unprocessed roots promote hemostasis (addressing yang excess), while heat-processed forms enhance blood circulation (countering yin stagnation) [2] [8].
Panax notoginseng was traditionally administered as aqueous decoctions or powdered formulations. Its inclusion in compound formulae (e.g., Yunnan Baiyao) exemplifies TCM’s "Jun-Chen-Zuo-Shi" (monarch-minister-assistant-ambassador) principle, where it often serves as a "minister" component to amplify therapeutic synergy [8]. The concept of Daodi (道地), denoting geographical authenticity, emphasized cultivation in China’s Yunnan and Guangxi provinces for optimal efficacy. Modern studies confirm that Daodi cultivation yields higher saponin content due to specific soil and microclimate conditions [8].
Notoginsenoside R1 (NGR1), a protopanaxatriol-type saponin, is a structurally unique marker compound exclusive to Panax notoginseng. Its chemical identity is defined by the aglycone 20(S)-protopanaxatriol and a distinct oligosaccharide chain: β-D-glucose-(1→2)-β-D-glucose at C-6 and β-D-xylose-(1→2)-β-D-glucose at C-20 [1] [3] [7]. Unlike most ginsenosides, NGR1 features a malonyl group esterified to the 20-O-glucoside moiety, enhancing its polarity and molecular interactions [7].
Comparative Analysis with Analogues:Table 1: Structural and Functional Differentiation of Key Panaxatriol Saponins
Compound | Core Structure | Glycosylation Sites | Unique Features | Biosynthetic Abundance |
---|---|---|---|---|
Notoginsenoside R1 | 20(S)-PPT | C-6: Glc(1→2)Glc; C-20: Xyl(1→2)Glc | Malonylation at Glc-20 | 5-10% in roots |
Ginsenoside Rg1 | 20(S)-PPT | C-6: Glc; C-20: Glc | Non-malonylated | 20-40% in roots |
Ginsenoside Re | 20(S)-PPT | C-6: Glc; C-20: Rha(1→6)Glc | Rhamnose substitution | 3-8% in roots |
NGR1’s structural uniqueness underpins its differential bioactivity. The maltose disaccharide at C-6 enhances membrane permeability, while the C-20 xylose-glucose unit facilitates receptor binding in oxidative stress pathways. Quantitatively, NGR1 constitutes 5-10% of total saponins in P. notoginseng roots, with higher concentrations in Daodi-cultivated plants and optimally dried (50°C) specimens [1] [7] [8].
NGR1 has transitioned from a traditional remedy to a molecularly defined therapeutic candidate for ischemia-reperfusion (I/R) injury—a pathological hallmark of stroke, myocardial infarction, and organ transplantation. Research prioritization stems from its pleiotropic effects on I/R cascades:
Recent innovations focus on nano-delivery systems to overcome NGR1’s pharmacokinetic limitations (e.g., low oral bioavailability). Mesoporous silica nanoparticles functionalized with CD11b antibodies (MSN-NGR1-CD11b) enhance cardiac targeting, activating AKT/MAPK pathways to reduce ROS by 55% post-myocardial infarction [5]. Polydopamine-coated nanocarriers improve blood-brain barrier penetration, amplifying neuroprotection in stroke models [5].
Table 2: Molecular Targets of Notoginsenoside R1 in I/R Pathobiology
Organ System | Key Molecular Targets | Downstream Effects | Functional Outcomes |
---|---|---|---|
Cerebral | ↓ NADPH oxidase, ↑ GSH | ↓ ROS/RNS, ↓ MDA | Neuroprotection, ↓ infarct size |
Cardiac | ↓ p-TAK1, ↓ p-JNK/p38 | ↓ Caspase-3, ↑ Bcl-2/Bax | Cardioprotection, improved contractility |
Renal | ↓ KIM-1, ↓ NGAL | ↓ Tubular apoptosis | Attenuated acute kidney injury |
Intestinal | ↓ ER stress (GRP78, PERK) | ↓ Epithelial apoptosis | Preserved mucosal barrier |
NGR1’s emergence reflects a convergence of ethnopharmacological wisdom and mechanistic biochemistry, positioning it as a promising candidate for multi-organ I/R therapeutics [1] [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1